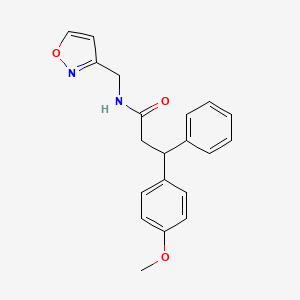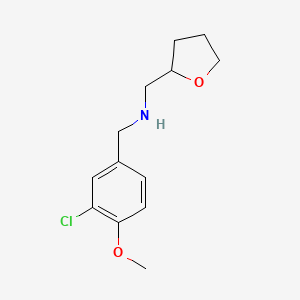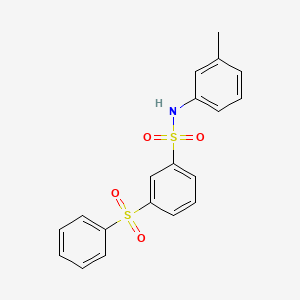![molecular formula C22H31NO4 B6001737 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE](/img/structure/B6001737.png)
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at positions 1 and 3, and a butylidene group attached to an amino group, which is further linked to a 3,4-diethoxyphenethyl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the 3,4-diethoxyphenethylamine: This can be achieved by the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Preparation of the cyclohexanedione core: The cyclohexanedione core can be synthesized through the cyclization of ethyl 5-oxoheptanoate with sodium ethoxide.
Coupling of the two fragments: The final step involves the coupling of the 3,4-diethoxyphenethylamine with the cyclohexanedione core under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone groups to alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
科学的研究の応用
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms.
類似化合物との比較
Similar compounds to 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE include:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but has methoxy groups instead of ethoxy groups.
1,3-Cyclohexanedione: This compound shares the cyclohexanedione core but lacks the butylidene and amino substituents.
1,3,4-Thiadiazole derivatives: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-propylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-4-8-17(22-18(24)9-7-10-19(22)25)23-14-13-16-11-12-20(26-5-2)21(15-16)27-6-3/h11-12,15,24H,4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFDGEBYODLVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)

![[1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6001664.png)
![2-methyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-3-furamide](/img/structure/B6001674.png)

![1-(cyclobutylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001690.png)
![methyl (1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6001699.png)
![7-(2-fluorobenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001702.png)
![4-(5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B6001714.png)

![ethyl 1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6001727.png)
![2,6-dimethyl-1-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6001739.png)
![methyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6001742.png)
![2-(1-cyclopentyl-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001746.png)
